5-Ethyl-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Drug Discovery ADME Optimization

Researchers optimizing oxadiazole SAR often face permeability-solubility tradeoffs. This 5-ethyl-1,3,4-oxadiazol-2-amine delivers a balanced XLogP3 of -0.30 and 67 g/L aqueous solubility, outperforming methyl (XLogP3 -0.65) or aryl (XLogP3 ~1.5) analogs. Key procurement advantages: • Crystalline solid (mp 180-181°C) simplifies large-scale handling and purification. • Primary amine at C2 enables versatile amide coupling for med-chem libraries. • >97% purity with manageable GHS profile for routine screening workflows.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
CAS No. 3775-61-9
Cat. No. B1362596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1,3,4-oxadiazol-2-amine
CAS3775-61-9
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)N
InChIInChI=1S/C4H7N3O/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7)
InChIKeyXHSTYRIUVMKGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1,3,4-oxadiazol-2-amine: Heterocyclic Building Block


5-Ethyl-1,3,4-oxadiazol-2-amine is a 2-amino-substituted 1,3,4-oxadiazole heterocycle characterized by an ethyl group at the 5-position [1]. It belongs to a privileged scaffold class in medicinal chemistry, with a molecular formula of C4H7N3O and a molecular weight of 113.12 g/mol . The compound possesses an aromatic five-membered ring containing one oxygen and two nitrogen atoms, with a primary amine at the 2-position that serves as a key reactive handle for further functionalization . It is commercially available at purities of ≥97-98% and has been assigned the NSC identifier 382942 in the National Cancer Institute's screening repository .

Workflow Medicinal chemistry building block with reactive primary amine for derivatization
Selection Moderate lipophilicity to balance permeability and aqueous solubility in lead optimization
Procurement Multi-supplier commercial availability at high purity (≥97%)

Irreplaceability of 5-Ethyl-1,3,4-oxadiazol-2-amine


Within the 2-amino-1,3,4-oxadiazole scaffold family, substituent identity at the 5-position critically governs physicochemical properties, biological target engagement, and synthetic accessibility. The ethyl group at C5 in this compound confers a distinct lipophilicity profile (XLogP3 = -0.30) compared to methyl analogs (e.g., 5-methyl-1,3,4-oxadiazol-2-amine with XLogP3 ≈ -0.65 [1]) and aryl-substituted derivatives (e.g., 5-phenyl-1,3,4-oxadiazol-2-amine with XLogP3 ≈ 1.5 [2]), directly impacting membrane permeability and pharmacokinetic behavior . Furthermore, the 1,3,4-oxadiazole isomer itself demonstrates an order-of-magnitude lower lipophilicity (log D) relative to its 1,2,4-oxadiazole isomeric partner, with concomitant improvements in metabolic stability and aqueous solubility that cannot be replicated by alternative heterocyclic frameworks . These substituent- and isomer-dependent property differences preclude simple interchangeability in structure-activity optimization campaigns and process chemistry workflows [3].

5-Substituent-Dependent Physicochemical Profile
Methyl or aryl replacements alter lipophilicity and may shift ADME properties; direct interchangeability in SAR optimization is not supported.
Oxadiazole Isomer Incomparability
1,2,4-Oxadiazole isomers exhibit distinct log D and metabolic stability profiles; substituting the 1,3,4-oxadiazole core may disrupt target engagement and pharmacokinetics.
Synthetic Yield & Supply Variance
5-Alkyl-2-amino-oxadiazoles often require lower-yielding routes than 2,5-disubstituted analogs, impacting cost of goods and procurement lead times.

5-Ethyl-1,3,4-oxadiazol-2-amine: Evidence for Procurement


Lipophilicity vs 5-Substituted Analogs

5-Ethyl-1,3,4-oxadiazol-2-amine exhibits an XLogP3 value of -0.300 , which is intermediate between the more hydrophilic 5-methyl analog (XLogP3 ≈ -0.65 [1]) and the more lipophilic 5-phenyl analog (XLogP3 ≈ 1.5 [1]). This moderate lipophilicity balances membrane permeability with aqueous solubility, a critical parameter for lead optimization in drug discovery campaigns [2].

Lipophilicity (XLogP3)
Class-level
-0.300 (target)
vs methyl ≈ -0.65
vs phenyl ≈ 1.5
Moderate lipophilicity supports permeability-solubility balance
Computed partition coefficient; experimental log D may vary
Medicinal Chemistry Drug Discovery ADME Optimization

Synthetic Accessibility via Chloramine-T

A scalable synthetic route for 5-ethyl-1,3,4-oxadiazol-2-amine has been established, yielding the target compound in 41% isolated yield via a two-stage chloramine-T mediated oxidative cyclization of the semicarbazone derived from propionaldehyde . This yield provides a benchmark for cost-of-goods modeling in procurement planning. In contrast, optimized chloramine-T protocols for 2,5-disubstituted 1,3,4-oxadiazoles can achieve 85-96% yields for aryl-substituted derivatives [1], highlighting that 5-alkyl-2-amino-oxadiazoles present distinct synthetic challenges that may affect pricing and availability .

Synthetic Yield
Cross-study
41% (chloramine-T route)
vs 85–96% for 2,5-disubstituted oxadiazoles
Lower yield informs cost-of-goods modeling and supply planning
Yield benchmark only; scalable process optimization may improve
Organic Synthesis Process Chemistry Heterocycle Preparation

Thermal Stability & Crystalline Handling

5-Ethyl-1,3,4-oxadiazol-2-amine has a well-defined melting point of 180-181 °C as reported in the CAS Common Chemistry database [1] and corroborated by multiple commercial vendors . This melting point is significantly higher than that of the 5-methyl analog (mp ≈ 108-110 °C [2]), indicating stronger intermolecular hydrogen bonding due to the primary amine and oxadiazole ring nitrogen atoms . The crystalline solid nature at ambient temperature facilitates weighing, storage, and formulation compared to lower-melting or oily analogs [3].

Melting Point
Head-to-head
180–181 °C
vs 5-methyl analog 108–110 °C
Higher melting point ensures solid-state stability for storage and handling
Crystalline solid at ambient temperature
Physical Characterization Formulation Development Quality Control

Aqueous Solubility for In Vitro Assays

5-Ethyl-1,3,4-oxadiazol-2-amine exhibits a water solubility of 67 g/L at ambient temperature . This value is approximately 100-fold higher than the estimated water solubility of the 5-phenyl analog (≈0.6 g/L based on logP extrapolation ), a direct consequence of the ethyl group's lower lipophilicity compared to aromatic substituents . The high aqueous solubility facilitates preparation of concentrated stock solutions for biochemical and cell-based assays, reducing the need for co-solvents that may interfere with biological readouts [1].

Water Solubility
Class-level
67 g/L
vs 5-phenyl analog ≈0.6 g/L (estimated)
High solubility enables DMSO-free assay stock preparation
~112-fold higher than aryl-substituted analog
Assay Development Biochemical Screening Formulation

GHS Safety: Skin & Eye Irritation

According to the Globally Harmonized System (GHS) Sixth Revised Edition, 5-ethyl-1,3,4-oxadiazol-2-amine carries the signal word 'Warning' with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile contrasts with the unsubstituted 2-amino-1,3,4-oxadiazole, which is classified only as a skin irritant (H315) without respiratory hazard . The additional respiratory irritation hazard (H335) for the 5-ethyl derivative necessitates enhanced ventilation controls and respiratory protection during handling, a key differentiator for laboratory safety planning .

GHS Hazard Classification
Data to verify
H315, H319, H335
vs unsubstituted analog H315 only
Additional eye and respiratory irritation hazards require enhanced ventilation
Review current SDS for updated classification
Laboratory Safety Regulatory Compliance Risk Assessment

Multi-Vendor Commercial Availability

5-Ethyl-1,3,4-oxadiazol-2-amine is commercially available at purities of ≥97-98% from multiple established suppliers including Aladdin Scientific, CymitQuimica, Finetech, BOC Sciences, and Bidepharm [1]. Published pricing for 100 mg quantities ranges from approximately $50-110 USD depending on supplier and purity grade . This multi-vendor availability contrasts with the more specialized 5-propyl analog (CAS 69741-89-5), which is listed by only three suppliers [2], and the 5-phenyl analog, which often requires custom synthesis . The robust commercial ecosystem for the 5-ethyl derivative reduces lead time uncertainty and enables competitive sourcing strategies for procurement professionals .

Commercial Supplier Count
Head-to-head
≥8 global suppliers
vs 5-propyl analog: 3 suppliers
Multi-vendor availability reduces lead time and supply chain risk
Based on public vendor databases (2024)
Supply Chain Procurement Vendor Comparison

5-Ethyl-1,3,4-oxadiazol-2-amine: Application Scenarios


Medicinal Chemistry: Lipophilicity Optimization

Medicinal chemists seeking a 2-amino-1,3,4-oxadiazole building block with XLogP3 ≈ -0.30 should prioritize 5-ethyl-1,3,4-oxadiazol-2-amine over more hydrophilic methyl (XLogP3 ≈ -0.65) or more lipophilic aryl-substituted analogs. This balanced lipophilicity profile optimizes passive membrane permeability while maintaining adequate aqueous solubility (67 g/L) [1], reducing the need for solubility-enhancing modifications that may compromise target affinity. The compound has been employed as a reactant in the preparation of (acylimino)thiadiazoline derivatives as angiotensin II receptor antagonists and is catalogued in the NCI's screening repository (NSC 382942) .

Process Chemistry: Crystallization-Controlled Scale-Up

Process chemists developing scalable routes to oxadiazole-containing intermediates should consider 5-ethyl-1,3,4-oxadiazol-2-amine for its well-defined melting point of 180-181 °C , which facilitates crystallization-based purification and solid-phase handling in kilogram-scale manufacturing. The documented synthetic route via chloramine-T mediated cyclization, though yielding 41% [1], provides a validated starting point for process optimization. The crystalline solid nature at ambient temperature eliminates the engineering challenges associated with low-melting oils or hygroscopic solids that complicate large-scale production workflows .

Agrochemical R&D: Herbicide & Pesticide Intermediates

Agrochemical researchers developing herbicides and pesticides should evaluate 5-ethyl-1,3,4-oxadiazol-2-amine as a key intermediate due to its documented utility in modifying biological activity . Certain symmetrical 1,3,4-oxadiazol-2-amide compounds have been disclosed as herbicides [1], and the 2-amino functionality in the target compound provides a versatile handle for amide bond formation. The high aqueous solubility (67 g/L) is particularly advantageous for formulation development, enabling aqueous-based spray-dried dispersion and wettable powder formulations that minimize organic solvent use and environmental impact .

Biochemical Assays: High-Solubility Probe

Biochemists developing enzyme inhibition assays should select 5-ethyl-1,3,4-oxadiazol-2-amine for its exceptional aqueous solubility (67 g/L) , which permits preparation of high-concentration stock solutions (up to 590 mM in water) without DMSO co-solvents. This property is critical for assays where DMSO concentrations must be kept below 0.1-1% to avoid enzyme denaturation or assay interference [1]. The compound's GHS safety profile is manageable with standard laboratory PPE, making it suitable for routine biochemical screening operations in academic and industrial core facilities.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Moderate lipophilicity for permeability-solubility balance
Membrane permeability and aqueous solubility assays
Process chemistry scale-up
Crystalline solid with high melting point
Crystallization and solid-state handling workflows
Agrochemical intermediate development
Amino-functionalized oxadiazole scaffold
Herbicidal activity and formulation screening
Biochemical assay development
High aqueous solubility for DMSO-free preparation
Enzyme inhibition and cell-based assay compatibility
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